molecular formula C21H14O5 B3495136 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate

Cat. No.: B3495136
M. Wt: 346.3 g/mol
InChI Key: BDUIPQDQCNHOCA-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate is a synthetic organic compound belonging to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzoate ester linked to a methoxy-substituted benzo[c]chromen-6-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[c]chromen-6-one core, which can be achieved through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound . The resulting intermediate undergoes oxidative aromatization to form the chromene core . The final step involves esterification with benzoic acid or its derivatives to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced chromene cores, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has potential biological activities, including anti-inflammatory and antioxidant properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy and carbonyl groups play crucial roles in its biological activity. For example, the methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carbonyl group can interact with nucleophilic sites in biological molecules, modulating their activity and function.

Comparison with Similar Compounds

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-24-14-7-9-16-17-10-8-15(12-19(17)26-21(23)18(16)11-14)25-20(22)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUIPQDQCNHOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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